4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-Benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule characterized by a benzoyl-substituted benzamide core linked to a 1,3-thiazole ring bearing a 3-methoxyphenyl group. The 3-methoxy group on the phenyl ring may enhance solubility and modulate electronic effects, while the benzamide and thiazole moieties are frequently associated with enzyme inhibition or receptor binding .
Properties
IUPAC Name |
4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-29-20-9-5-8-19(14-20)21-15-30-24(25-21)26-23(28)18-12-10-17(11-13-18)22(27)16-6-3-2-4-7-16/h2-15H,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUYBMWMPJWOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives can be scaled up using similar synthetic routes with optimizations for large-scale reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial growth by blocking the biosynthesis of essential bacterial lipids. In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Key Substituents
The following compounds share the N-(1,3-thiazol-2-yl)benzamide scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl-piperazine derivative (F5254-0161) exhibits higher lipophilicity (logP ~4.5) due to its bulky substituents, whereas the acetyl-substituted analog (MW 352.41) shows moderate logP (~2.8), favoring membrane permeability .
- Hydrogen Bonding : The 3-methoxyphenyl group in the target compound provides hydrogen bond acceptors (methoxy oxygen), contrasting with the nitro group in 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, which introduces stronger electron-withdrawing effects .
Research Findings and Key Insights
Substituent-Driven Activity Trends
Computational and Experimental Validation
- Docking Studies : The target compound’s 3-methoxyphenyl group aligns with hydrophobic pockets in homology models, analogous to 9c (4-bromophenyl derivative) in benzimidazole-triazole hybrids .
- Synthetic Yields : Thiazole-linked benzamides generally exhibit high reaction yields (>80%), except for EMAC2060/2061 (hydrazine derivatives), which require optimized conditions .
Biological Activity
4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by empirical research.
- IUPAC Name : this compound
- Molecular Formula : C24H18N2O3S
- Molecular Weight : 414.476 g/mol
- CAS Number : 536731-34-7
Synthesis
The synthesis of this compound typically involves the condensation of benzoic acid derivatives with specific amines under controlled conditions. Techniques such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids have been employed to enhance yield and reduce reaction times.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that benzamide derivatives can effectively inhibit bacterial growth, particularly against Gram-positive strains . The mechanism often involves the disruption of bacterial cell membranes or inhibition of critical enzymes.
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases. Preliminary findings suggest that this compound may scavenge free radicals effectively, contributing to its potential therapeutic applications.
Analgesic and Anti-inflammatory Effects
Another area of interest is the compound's analgesic and anti-inflammatory potential. Research has suggested that similar thiazole-containing benzamides can modulate inflammatory pathways and provide pain relief in preclinical models.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in inflammation and microbial resistance, altering their activity and leading to therapeutic effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-methoxy-N-(4-methoxyphenyl)benzamide | Lacks thiazolyl group | Moderate antimicrobial |
| N-(4-methoxyphenyl)benzamide | Lacks benzoyl group | Low antioxidant |
| 4-chloro-N-(4-methoxyphenyl)benzamide | Contains chloro group | High anti-inflammatory |
The unique thiazolyl group in this compound imparts distinct chemical properties that enhance its biological efficacy compared to structurally similar compounds.
Case Studies
Several case studies have highlighted the effectiveness of benzamide derivatives in clinical settings:
- Antibacterial Efficacy : A study demonstrated that thiazole-containing benzamides exhibited superior antibacterial activity against multidrug-resistant strains compared to traditional antibiotics like ciprofloxacin .
- Cancer Therapeutics : Research has indicated that compounds with similar structures can inhibit cancer cell proliferation through targeted mechanisms, showing promise as potential chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
